molecular formula C11H17ClN2O3 B6218685 methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride CAS No. 2751620-75-2

methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride

Cat. No.: B6218685
CAS No.: 2751620-75-2
M. Wt: 260.7
InChI Key:
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Description

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a piperidine ring and an oxazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride typically involves the reaction of 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole or piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction may produce piperidine-oxazole hybrids.

Scientific Research Applications

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate: The non-hydrochloride form of the compound.

    5-Methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid: The carboxylic acid precursor used in the synthesis.

    Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.

Uniqueness

Methyl 5-methyl-2-(piperidin-4-yl)-1,3-oxazole-4-carboxylate hydrochloride is unique due to its combined oxazole and piperidine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2751620-75-2

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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